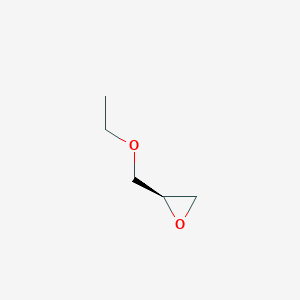

(2R)-2-(ethoxymethyl)oxirane

Description

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(2R)-2-(ethoxymethyl)oxirane |

InChI |

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

HQCSZRIVJVOYSU-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC[C@H]1CO1 |

Canonical SMILES |

CCOCC1CO1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

(2R)-2-(ethoxymethyl)oxirane serves as a versatile building block in organic synthesis. Its epoxide structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Key Reactions:

- Ring-Opening Reactions: The strained oxirane ring can undergo nucleophilic attack, leading to the formation of alcohols and other functionalized compounds.

- Functionalization: The compound can be modified through oxidation or reduction to produce diols or carbonyl compounds, respectively.

Table 1: Summary of Key Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Diols, Carbonyl Compounds | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Nucleophilic Substitution | Functionalized Derivatives | Amines, Thiols, Halides |

Biological Research

Potential Biological Activity:

Research has indicated that this compound may interact with biomolecules, suggesting potential applications in drug development and therapeutic agents. Its unique structure allows it to mimic certain biological pathways, which can be exploited in medicinal chemistry.

Case Study:

A study explored the use of oxirane derivatives in targeting specific enzymes involved in metabolic pathways. The results showed that modifications to the oxirane ring significantly influenced the binding affinity and activity of the compounds against these enzymes .

Pharmaceutical Applications

Drug Development:

The compound's reactivity makes it a candidate for developing new pharmaceuticals. Its derivatives have been investigated for their potential as antibiotics and anti-inflammatory agents.

Example:

In a recent study, researchers synthesized a series of oxirane-based compounds and tested their efficacy against bacterial strains. The findings indicated that certain derivatives exhibited promising antibacterial activity, warranting further investigation into their mechanisms and potential therapeutic uses .

Industrial Applications

Polymer Production:

this compound is utilized in producing polymers and resins. Its ability to participate in polymerization reactions allows it to enhance the properties of materials used in coatings, adhesives, and sealants.

Application Insights:

- Polymerization: The compound can be used to synthesize epoxy resins that provide excellent mechanical strength and chemical resistance.

- Coatings: Its incorporation into coating formulations improves adhesion and durability.

Environmental Considerations

Regulatory Status:

The compound is listed under various environmental regulations due to its chemical properties. Monitoring its use in industrial applications is essential to mitigate any potential environmental impacts .

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

The epoxide ring undergoes acid-catalyzed hydrolysis to form vicinal diols. The stereochemistry of the starting epoxide dictates the configuration of the product due to the retention of configuration during ring-opening . For example:

-

Mechanism : Protonation of the epoxide oxygen creates a carbocation intermediate, followed by nucleophilic attack by water.

-

Product : (2R,3S)-3-(ethoxymethyl)propane-1,2-diol (syn-diol) forms via a planar transition state, retaining stereochemistry .

Example Reaction Conditions :

| Condition | Reagents | Yield | Product Stereochemistry |

|---|---|---|---|

| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | 75–90% | Retained (syn) |

Nucleophilic Ring-Opening with Amines and Alcohols

The ethoxymethyl group directs nucleophilic attack to the less substituted carbon due to steric hindrance. This regioselectivity is critical in synthesizing chiral amino alcohols or ethers .

-

With Amines :

-

With Alcohols :

Formation of Tetrahydrofuran Derivatives

Under strong acid catalysis, intramolecular cyclization occurs via neighboring group participation of the ethoxymethyl oxygen. This reaction produces substituted tetrahydrofurans :

Example :

-

Conditions : H<sub>2</sub>SO<sub>4</sub> in dioxane/H<sub>2</sub>O (40:6:1 v/v)

-

Product : (2R,5R)-5-(1-hydroxy-1-methylethyl)-2-methyltetrahydrofuran-2-yl acetaldehyde (yield: 70–85%) .

Key Factors :

-

Reaction time and temperature influence product distribution (e.g., tetrahydrofurans vs. ketals).

-

Stereochemistry at C-2 remains unchanged due to the rigid transition state .

Oxidation and Reduction

-

Oxidation : Reaction with OsO<sub>4</sub> or other oxidizing agents is unlikely due to the saturated ethoxymethyl group.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) cleaves the epoxide to form 2-(ethoxymethyl)propanol, but this pathway is less common .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Acid hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | (2R,3S)-Diol | 85% | Retained |

| Amine ring-opening | NH<sub>3</sub>/EtOH, 25°C | (2R)-3-Aminopropanol derivative | 78% | Inversion at C-1 |

| Cyclization | H<sub>2</sub>SO<sub>4</sub>/dioxane-H<sub>2</sub>O | Tetrahydrofuran derivative | 82% | Retained at C-2 |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxides

Reactivity in CO₂ Fixation

(2R)-2-(Ethoxymethyl)oxirane exhibits moderate reactivity in the synthesis of cyclic carbonates under a binary catalytic system (NEt₃/NBu₄Br). Its conversion efficiency is comparable to epoxides with long alkyl chains (e.g., 2-butyloxirane) but lower than those with electron-withdrawing groups (e.g., 2-(chloromethyl)oxirane), which facilitate nucleophilic ring-opening (Table 1) .

Table 1: Reactivity of Selected Epoxides in CO₂ Fixation

Steric and Electronic Effects

- Electron-withdrawing groups : 2-(Chloromethyl)oxirane (CAS 734107-51-8) achieves complete conversion due to the -CH₂Cl group’s ability to stabilize transition states during nucleophilic attack .

- Aromatic substituents : Epoxides like styrene oxide exhibit lower reactivity due to resonance stabilization of the oxirane ring, which impedes ring-opening .

Stereochemical Considerations

- Diastereomers: In reactions with amines, diastereomeric oxiranes (e.g., (2R,1'R)-2-(α-bromobenzyl)oxirane vs. (2R,1'S)-isomer) yield different products (trans- vs. cis-tetrahydroquinolines), highlighting the role of stereochemistry in reaction outcomes .

Key Research Findings

Catalytic Efficiency : The NEt₃/NBu₄Br system achieves >95% conversion for this compound at 100°C, comparable to 2-butyloxirane (98%) but lower than 2-(chloromethyl)oxirane (100%) .

Substituent Effects : Ether-containing epoxides (e.g., ethoxymethyl, allyloxymethyl) exhibit similar reactivity, suggesting that electronic effects dominate over steric effects in this class .

Stereochemical Influence : Diastereomeric oxiranes can lead to distinct products, emphasizing the need for precise stereochemical control in synthesis .

Preparation Methods

Substrate Synthesis: Allyl Ethoxymethyl Ether

The allyl ethoxymethyl ether precursor is synthesized via Williamson ether synthesis. Allyl alcohol reacts with ethoxymethyl chloride in the presence of a base such as sodium hydride, yielding the ether intermediate. The reaction is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Reaction Scheme:

Asymmetric Epoxidation

The allyl ether undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Stereochemical control is achieved via chiral catalysts, such as titanium(IV) isopropoxide with diethyl tartrate, which induce enantioselectivity through a Sharpless-type mechanism. This method produces the (2R)-enantiomer with moderate to high enantiomeric excess (ee) (70–85%), depending on reaction optimization.

Key Parameters:

-

Temperature: 0°C to room temperature

-

Catalyst loading: 5–10 mol%

-

Solvent: Dichloromethane or toluene

Corey-Chaykovsky Epoxidation

Ketone Precursor Preparation

A ketone functionalized with an ethoxymethyl group, such as 3-ethoxypropan-2-one, serves as the substrate. This ketone is synthesized via Friedel-Crafts acylation of ethyl vinyl ether with acetyl chloride, followed by hydrolysis.

Reaction with Sulfonium Ylides

The Corey-Chaykovsky reaction employs a sulfonium ylide (generated from trimethylsulfonium iodide and sodium hydride) to convert the ketone into the epoxide. The ylide attacks the carbonyl carbon, forming a betaine intermediate that cyclizes to the epoxide. Enantioselectivity is achieved using chiral sulfonium salts or asymmetric phase-transfer catalysts.

Reaction Scheme:

Advantages:

-

High functional group tolerance

-

Scalable under mild conditions

Enzymatic Epoxidation

Biocatalytic Approaches

Cytochrome P450 monooxygenases and engineered epoxide hydrolases catalyze the enantioselective epoxidation of allyl ethers. For example, Aspergillus niger epoxide hydrolase variants have been reported to produce this compound with >90% ee in aqueous-organic biphasic systems.

Optimization Factors:

-

pH: 7.0–7.5

-

Co-solvents: Isopropanol or tert-butanol (10–20% v/v)

-

Temperature: 25–30°C

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|---|

| Allyl Epoxidation | Allyl ethoxymethyl ether | mCPBA, Ti(OiPr)₄ | 60–75 | 70–85 | Moderate |

| Corey-Chaykovsky | 3-Ethoxypropan-2-one | Trimethylsulfonium iodide | 50–65 | 80–90 | High |

| Enzymatic | Allyl ethoxymethyl ether | Aspergillus niger EH | 40–55 | 85–95 | Low |

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe the use of microreactor systems for the epoxidation of allyl ethers, enhancing heat transfer and reaction control. Ethyl bromide is employed as an alkylating agent in tandem with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency.

Process Parameters:

-

Residence time: 10–15 minutes

-

Pressure: 1–2 bar

-

Temperature: 50–60°C

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (2R)-2-(ethoxymethyl)oxirane?

The synthesis typically involves epoxidation of a precursor alkene using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). Key parameters include:

- Temperature : Low temperatures (0–5°C) to minimize side reactions.

- Solvent : Dichloromethane or chloroform to stabilize reactive intermediates.

- Chiral Control : Use of chiral catalysts or chiral auxiliaries to achieve the (R)-configuration. For example, asymmetric epoxidation of 2-(ethoxymethyl)propene with m-CPBA yields the desired enantiomer with >90% enantiomeric excess (ee) under optimized conditions .

Q. How does the ethoxymethyl substituent influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

The ethoxymethyl group is electron-donating, which reduces the electrophilicity of the oxirane ring compared to electron-withdrawing substituents (e.g., chloromethyl). This affects reaction kinetics:

- Nucleophilic Attack : Slower ring-opening with amines or alcohols compared to epoxides with electron-withdrawing groups.

- Regioselectivity : Preferential attack at the less substituted carbon due to steric hindrance from the ethoxymethyl group. Studies using NMR kinetics and computational modeling (DFT) confirm these trends .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Chiral HPLC : To determine enantiomeric purity (e.g., using a Chiralpak® AD-H column).

- NMR Spectroscopy : and NMR for structural confirmation (e.g., δ ~3.4–3.6 ppm for ethoxymethyl protons).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- Polarimetry : To measure optical rotation ([α] values). These methods are critical for verifying synthetic success and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stereochemical outcomes of reactions involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states to predict:

Q. What catalytic systems enhance the conversion of this compound to cyclic carbonates for CO2_22 utilization?

Bifunctional catalysts like TBAB (tetrabutylammonium bromide) with Lewis acids (e.g., ZnBr) show high efficiency:

Q. How do substituents on the oxirane ring affect metabolic stability in biochemical studies?

Comparative studies with fluorinated analogs (e.g., (2R)-2-(difluoromethyl)oxirane) reveal:

- Metabolic Degradation : Ethoxymethyl groups undergo slower hepatic oxidation than difluoromethyl groups.

- Enzyme Inhibition : The ethoxymethyl moiety shows lower affinity for cytochrome P450 enzymes, reducing off-target effects. Radiolabeled () tracking and LC-MS/MS are used to quantify metabolic pathways .

Q. What strategies resolve data contradictions in kinetic studies of epoxide ring-opening reactions?

Discrepancies in rate constants may arise from solvent polarity or impurity effects. Mitigation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.